molecular formula C8H12N2O B12870082 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde

1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B12870082
M. Wt: 152.19 g/mol
InChI Key: YNLXTQOLIVTGAN-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with an aminopropyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde typically involves the functionalization of a pyrrole ring. One common method is the reaction of pyrrole with 3-bromopropylamine, followed by oxidation to introduce the aldehyde group. The reaction conditions often require a base such as sodium hydride and an oxidizing agent like pyridinium chlorochromate (PCC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, PCC

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: 1-(3-Aminopropyl)-1H-pyrrole-2-carboxylic acid

    Reduction: 1-(3-Aminopropyl)-1H-pyrrole-2-methanol

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminopropyl group can facilitate binding to specific molecular targets, while the aldehyde group can participate in covalent interactions.

Comparison with Similar Compounds

    1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but has an imidazole ring instead of a pyrrole ring.

    (3-Aminopropyl)triethoxysilane: Contains the aminopropyl group and is used for surface functionalization.

Uniqueness: 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the pyrrole ring with the aminopropyl and aldehyde groups, which provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3-aminopropyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C8H12N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h1,3,5,7H,2,4,6,9H2

InChI Key

YNLXTQOLIVTGAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=O)CCCN

Origin of Product

United States

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